molecular formula C9H14N2O3 B15246374 5-Ethyl-2,4,6-trimethoxypyrimidine

5-Ethyl-2,4,6-trimethoxypyrimidine

Cat. No.: B15246374
M. Wt: 198.22 g/mol
InChI Key: OCGWHRXCMGLYCL-UHFFFAOYSA-N
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Description

5-Ethyl-2,4,6-trimethoxypyrimidine is a pyrimidine derivative characterized by three methoxy (-OCH₃) groups at positions 2, 4, and 6 and an ethyl (-CH₂CH₃) substituent at position 3. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

5-ethyl-2,4,6-trimethoxypyrimidine

InChI

InChI=1S/C9H14N2O3/c1-5-6-7(12-2)10-9(14-4)11-8(6)13-3/h5H2,1-4H3

InChI Key

OCGWHRXCMGLYCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2,4,6-trimethoxypyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide at elevated temperatures (70-100°C). This reaction results in the substitution of chlorine atoms with methoxy groups .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2,4,6-trimethoxypyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions:

    Substitution Reactions: Sodium ethoxide, other alkoxides, or nucleophiles.

    Oxidation Reactions: Oxidizing agents like potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride.

Major Products: The major products depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

5-Ethyl-2,4,6-trimethoxypyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4,6-trimethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the ethyl group contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the biological context and the specific application being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural differences among pyrimidine derivatives include substituent type (e.g., methoxy, hydroxy, thioxo), position, and electronic effects.

Table 1: Substituent Comparison
Compound Name Substituents Molecular Weight Key Properties Biological Activity References
5-Ethyl-2,4,6-trimethoxypyrimidine 2,4,6-OCH₃; 5-CH₂CH₃ 214.24* Low polarity, lipophilic Hypothesized antimicrobial
5-(2-Hydroxyethyl)-2,4-dimethoxypyrimidine 2,4-OCH₃; 5-CH₂CH₂OH 198.22 Moderate H-bonding capacity Antiviral potential
5-Ethyl-2-thiobarbituric acid (T3D2745) 2-S; 4,6-OH; 5-CH₂CH₃ 200.23 High solubility, acidic Sedative, enzyme inhibition
Ethyl 2-(2,4,6-trioxohexahydropyrimidin-5-yl)acetate 2,4,6-O; 5-CH₂COOEt 214.18 Polar ester group Enzyme inhibitor

*Calculated based on analogous compounds.

Key Observations:
  • Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in this compound) reduce hydrogen-bonding capacity compared to hydroxy analogues (e.g., 5-(2-hydroxyethyl)-2,4-dimethoxypyrimidine ), decreasing water solubility but enhancing lipid membrane permeability.
  • Thioxo vs. Methoxy : The thioxo group in 5-Ethyl-2-thiobarbituric acid introduces sulfur-mediated nucleophilicity, enabling metal chelation (e.g., Zn²⁺ in enzyme inhibition), unlike the electron-donating methoxy groups.

Physical and Chemical Properties

  • Solubility : Methoxy groups reduce aqueous solubility compared to hydroxy or thioxo analogues. For example, 5-Ethyl-2-thiobarbituric acid (pKa ~3.36) is water-soluble at physiological pH, whereas trimethoxypyrimidines require organic solvents.
  • Crystal Packing : Methoxy groups in compounds like the thiazolo-pyrimidine derivative induce planar conformations and C–H···O hydrogen bonds, whereas hydroxy analogues form stronger O–H···O networks .

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